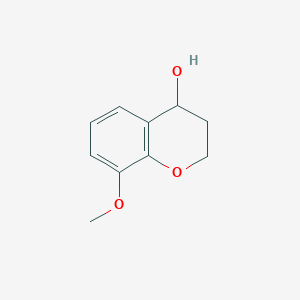

8-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 8-methoxy-2H-chromen-4-one with reducing agents to yield the desired chromanol . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) under hydrogenation conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Análisis De Reacciones Químicas

Types of Reactions

8-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 4-position can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced further to form dihydro derivatives.

Substitution: The methoxy group at the 8-position can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.

Major Products

The major products formed from these reactions include various chromanone and chromanol derivatives, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

8-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.

Biology: The compound is investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.

Medicine: Research explores its potential therapeutic applications, such as in the development of drugs for treating oxidative stress-related diseases.

Mecanismo De Acción

The mechanism of action of 8-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group at the 4-position can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the methoxy group at the 8-position can influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution within biological systems .

Comparación Con Compuestos Similares

Similar Compounds

8-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine: This compound has an amine group at the 3-position instead of a hydroxyl group at the 4-position.

2-methoxy-2,5,7,8-tetramethylchroman-6-ol: This compound has additional methyl groups and a methoxy group at the 2-position.

Hydrocoumarin (3,4-dihydro-2H-1-benzopyran-2-one): This compound lacks the methoxy group and has a ketone group at the 2-position.

Uniqueness

8-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a methoxy group at the 8-position and a hydroxyl group at the 4-position allows for unique interactions with biological targets and distinct reactivity in chemical transformations.

Actividad Biológica

8-Methoxy-3,4-dihydro-2H-1-benzopyran-4-ol, also known as a derivative of benzopyran, has garnered attention in the scientific community due to its diverse biological activities. This compound is being explored for its potential therapeutic applications, particularly in areas such as oncology and anti-inflammatory treatments. The following sections detail its biological activity, mechanisms of action, and research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a methoxy group at the 8-position and a hydroxyl group at the 4-position, which are critical for its biological activity. The presence of these functional groups enhances its interaction with various biological targets.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. In vitro studies have demonstrated that this compound can scavenge free radicals effectively, contributing to its protective effects against cellular damage .

Anti-inflammatory Effects

The compound has also shown promising anti-inflammatory activities. It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. For instance, it has been reported to reduce levels of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS), suggesting its potential use in treating inflammatory diseases .

Anticancer Properties

This compound has been evaluated for its anticancer effects across various cancer cell lines. In a study involving several human cancer lines (including PC-3 and MDA-MB-231), the compound displayed IC50 values ranging from 7.84 to 16.2 µM, indicating significant antiproliferative activity . The mechanism appears to involve apoptosis induction and cell cycle arrest, possibly through modulation of signaling pathways like MAPK and PI3K/Akt .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of matrix metalloproteinase 9 (MMP9), which is involved in tumor progression and metastasis .

- Receptor Interaction : It may bind to specific receptors involved in inflammatory responses and cancer progression, thereby modulating their activity.

- Antioxidant Mechanism : The hydroxyl group facilitates hydrogen bonding with reactive species, enhancing its radical-scavenging capacity .

Study on Anticancer Activity

A notable study evaluated the anticancer potential of this compound against several cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through caspase activation. This study highlights the compound's potential as a lead structure for developing new anticancer agents .

Anti-inflammatory Research

In another investigation focusing on inflammation, the compound was tested for its ability to inhibit LPS-induced inflammation in vitro. Results showed a marked decrease in inflammatory markers, supporting its application in treating conditions characterized by excessive inflammation .

Comparative Analysis

To further understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Antioxidant Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| This compound | High | Moderate | Significant |

| 8-Methoxy-flavone | Moderate | High | Moderate |

| Hydrocoumarin | Low | Low | Low |

Propiedades

IUPAC Name |

8-methoxy-3,4-dihydro-2H-chromen-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-12-9-4-2-3-7-8(11)5-6-13-10(7)9/h2-4,8,11H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPPYUHFZRVBTPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OCCC2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.